Pyridine, 2-(1-ethoxyethenyl)-
Description
Pyridine, 2-(1-ethoxyethenyl)- is a pyridine derivative featuring an ethoxy-substituted ethenyl group at the 2-position of the pyridine ring. The ethoxyethenyl group introduces both steric and electronic effects, influencing solubility, stability, and intermolecular interactions.
Properties
CAS No. |
62369-30-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-3-11-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3 |
InChI Key |
KQMWACSLPZXSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1-ethoxyethenyl)- can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride . These methods typically require specific reaction conditions, such as the use of solvents like THF and temperatures around 120°C.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium catalysts in cross-coupling reactions with organozinc reagents can yield 2-substituted pyridines . These methods are scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The ethoxyethenyl group acts as an electron-donating substituent, directing electrophiles to the meta and para positions of the pyridine ring. Key reactions include:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0–5°C | 3-Nitro-2-(1-ethoxyethenyl)pyridine | Nitration occurs predominantly at C3. |
| Cl₂ | FeCl₃, 80°C | 3-Chloro-2-(1-ethoxyethenyl)pyridine | Chlorination favors the C3 position. |
| SO₃H | Fuming H₂SO₄, 120°C | 3-Sulfo-2-(1-ethoxyethenyl)pyridine | Sulfonation requires harsh conditions. |
The ethoxyethenyl group’s resonance effects stabilize intermediate carbocations, enhancing reactivity at the meta position due to steric hindrance at the ortho site .
Nucleophilic Substitution
The pyridine nitrogen participates in nucleophilic displacement reactions:
-
With Grignard Reagents :
Reaction with RMgX (R = alkyl/aryl) replaces the pyridine nitrogen with an R group, yielding 2-(1-ethoxyethenyl)-N-alkylpyridinium salts. For example:
This proceeds via a two-step mechanism involving initial coordination of Mg²⁺ to the nitrogen lone pair .
-
With Amines :
Secondary amines (e.g., piperidine) displace the ethoxy group under acidic conditions, forming 2-(1-aminoethenyl)pyridine derivatives .
Oxidation Reactions
The compound undergoes oxidation at the ethoxyethenyl group and pyridine ring:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 80°C | 2-(Carboxyethenyl)pyridine |
| mCPBA | CH₂Cl₂, 25°C | Pyridine N-oxide derivative |
Oxidation with peracids (e.g., mCPBA) generates N-oxides, enhancing electrophilicity for subsequent reactions .
Hydrolysis of the Ethoxyethenyl Group
Acid-catalyzed hydrolysis cleaves the ethoxyethenyl moiety:
Conditions : 1–10 N HCl, 0–25°C, 2–7 days .
This reaction is critical for generating acetylated intermediates used in flavor and fragrance industries .
Cycloaddition Reactions
The ethoxyethenyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethoxyacetylene | Tf₂O, CH₂Cl₂, −78°C | Pyridinium triflate adduct | 10% |
| Maleic anhydride | Toluene, 110°C | Fused bicyclic lactone | 45–60% |
The reaction with ethoxyacetylene proceeds via a ketenium intermediate, forming pyridinium salts .
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable functionalization:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 2-(1-Ethoxyethenyl)-3-arylpyridine |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 2-(1-Ethoxyethenyl)-3-vinylpyridine |
These reactions exploit the pyridine ring’s electron-deficient nature, enabling coupling at the C3 position .
Photochemical Reactivity
Under UV light (λ = 254 nm), the ethoxyethenyl group undergoes E→Z isomerization :
The Z-isomer exhibits enhanced stability due to intramolecular hydrogen bonding .
Scientific Research Applications
Pyridine, 2-(1-ethoxyethenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-ethoxyethenyl)- involves its interaction with molecular targets through its nitrogen atom. The nitrogen’s lone pair of electrons can form complexes with various Lewis acids, influencing the compound’s reactivity and biological activity . The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Table 1: Key Structural Features of Pyridine Derivatives
Key Observations :
Physical and Chemical Properties
Table 2: Estimated Physical Properties Based on Analogs
Key Observations :
Reactivity and Stability
- This contrasts with electron-withdrawing groups (e.g., nitro or cyano) in other pyridine derivatives.
- Steric Hindrance : The ethoxyethenyl group introduces moderate steric hindrance, comparable to 2-methyl-5-(methylethenyl)pyridine (), which may influence reaction kinetics .
- Oxidative Stability : Alkenyl groups (e.g., in and ) are prone to oxidation, but the ethoxy substituent could stabilize the ethenyl moiety through resonance .
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